N-(Pyridin-2-ylmethyl)isonicotinamide CAS 28489-54-5 chemical properties
N-(Pyridin-2-ylmethyl)isonicotinamide CAS 28489-54-5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Pyridin-2-ylmethyl)isonicotinamide (CAS 28489-54-5) is a unique bifunctional molecule integrating the structural features of isonicotinamide and 2-picolylamine. While specific research on this compound is limited, its constituent moieties are well-characterized, suggesting a rich potential for applications in medicinal chemistry, coordination chemistry, and materials science. This guide provides a comprehensive overview of the known and predicted chemical properties of N-(Pyridin-2-ylmethyl)isonicotinamide, a detailed synthetic protocol, and an exploration of its potential applications based on the established roles of its structural components.
Chemical Identity and Physical Properties
N-(Pyridin-2-ylmethyl)isonicotinamide is a pyridin-2-yl-substituted amide derivative of isonicotinic acid. It possesses two pyridine rings, offering multiple sites for hydrogen bonding and metal coordination.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 28489-54-5 | [1][2] |
| Alternate CAS | 59898-94-1 | [3][4] |
| Molecular Formula | C₁₁H₉N₃O | [3][5] |
| Molecular Weight | 199.21 g/mol | [5] |
| Physical Form | Solid | [4] |
| Melting Point | 133-136 °C | [4] |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol, DMSO, and methanol. | [6][7][8] |
Note on CAS Number Discrepancy: It is important for researchers to be aware that two different CAS numbers have been associated with this compound in commercial listings. Verification with the supplier is recommended.
Synthesis of N-(Pyridin-2-ylmethyl)isonicotinamide
Proposed Synthetic Protocol: Carbodiimide-Mediated Amide Coupling
This protocol utilizes a common coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation.
Materials:
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Isonicotinic acid
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2-Pyridinemethanamine (2-picolylamine)
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Dicyclohexylcarbodiimide (DCC)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Standard laboratory glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Silica gel for column chromatography
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Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isonicotinic acid (1 equivalent) in anhydrous DCM.
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Amine Addition: To the stirred solution, add 2-pyridinemethanamine (1 equivalent).
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Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
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Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the dried organic layer under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography.
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Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.
Caption: Proposed workflow for the synthesis of N-(Pyridin-2-ylmethyl)isonicotinamide.
Predicted Spectroscopic Properties
The following are predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both pyridine rings and the methylene bridge. The amide proton will likely appear as a broad singlet. Protons on the pyridine rings will be in the aromatic region (δ 7.0-9.0 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon of the amide (around 165-175 ppm) and the carbons of the two distinct pyridine rings.
Infrared (IR) Spectroscopy
Key IR absorption bands are predicted for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine rings (1600-1400 cm⁻¹)[9][10].
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (199.21 g/mol ).
Potential Applications and Research Directions
The bifunctional nature of N-(Pyridin-2-ylmethyl)isonicotinamide suggests several areas for research and application.
Coordination Chemistry and Materials Science
The presence of three nitrogen atoms (two pyridinic and one amidic) makes this molecule an excellent candidate as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers[2][11]. The ability of the pyridine and amide groups to coordinate with metal ions could lead to the development of new materials with interesting catalytic, magnetic, or porous properties[12].
Caption: Interrelated potential application areas for N-(Pyridin-2-ylmethyl)isonicotinamide.
Medicinal Chemistry
Both isonicotinamide and various substituted pyridines are prevalent scaffolds in drug discovery. Isonicotinamide itself has been investigated for its anti-inflammatory and antimicrobial properties and its ability to induce apoptosis in certain cancer cell lines[11][13]. The 2-picolylamine moiety is a common building block in the synthesis of pharmaceuticals[7]. Therefore, N-(Pyridin-2-ylmethyl)isonicotinamide could be explored as a lead compound in various therapeutic areas.
Safety and Handling
Specific toxicological data for N-(Pyridin-2-ylmethyl)isonicotinamide is not available. However, based on the properties of its precursors, it should be handled with care. Isonicotinamide can cause skin, eye, and respiratory irritation[14][15]. 2-Pyridinemethanamine is corrosive and can cause severe skin burns and eye damage[16]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
N-(Pyridin-2-ylmethyl)isonicotinamide is a compound with significant untapped potential. While direct experimental data is sparse, a thorough analysis of its constituent components allows for the formulation of a robust synthetic strategy and the prediction of its key chemical properties. Its structural features make it a promising candidate for further investigation in coordination chemistry, leading to novel materials, and in medicinal chemistry as a scaffold for new therapeutic agents. This guide serves as a foundational resource to stimulate and support future research into this intriguing molecule.
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